1,6,7,8,9,10-Hexahydro-6,10-methano-2H-pyrazino[2,3-h][3]benzazepin-2-one
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Overview
Description
Hydroxy Varenicline is a metabolite of Varenicline, a compound primarily used for smoking cessation. Varenicline acts as a partial agonist of the nicotinic acetylcholine receptor, specifically targeting the α4β2 subtype. Hydroxy Varenicline retains some of the pharmacological properties of its parent compound, making it a subject of interest in pharmacological and toxicological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Varenicline typically involves the hydroxylation of Varenicline. This can be achieved through various chemical reactions, including catalytic hydrogenation and enzymatic hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the selective addition of a hydroxyl group to the Varenicline molecule .
Industrial Production Methods
Industrial production of Hydroxy Varenicline involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the desired compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
Hydroxy Varenicline undergoes several types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to less oxidized forms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more hydroxylated derivatives, while reduction may produce less oxidized forms of Hydroxy Varenicline .
Scientific Research Applications
Hydroxy Varenicline has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its interactions with nicotinic acetylcholine receptors and its potential effects on cellular signaling pathways.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic applications in smoking cessation and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes .
Mechanism of Action
Hydroxy Varenicline exerts its effects by binding to nicotinic acetylcholine receptors, particularly the α4β2 subtype. This binding results in partial agonism, leading to the release of neurotransmitters such as dopamine. The compound’s mechanism of action involves modulating the mesolimbic dopamine system, which is associated with nicotine addiction. Additionally, Hydroxy Varenicline may interact with other receptor subtypes, contributing to its pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Varenicline: The parent compound, used for smoking cessation.
Cytisine: Another nicotinic receptor partial agonist used in smoking cessation.
Bupropion: An atypical antidepressant also used for smoking cessation.
Uniqueness
Hydroxy Varenicline is unique due to its specific hydroxylation, which may alter its pharmacokinetic and pharmacodynamic properties compared to its parent compound, Varenicline. This modification can influence its binding affinity and efficacy at nicotinic acetylcholine receptors, potentially leading to different therapeutic and side effect profiles .
Properties
Molecular Formula |
C13H13N3O |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(1S,12R)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one |
InChI |
InChI=1S/C13H13N3O/c17-13-6-15-11-2-9-7-1-8(5-14-4-7)10(9)3-12(11)16-13/h2-3,6-8,14H,1,4-5H2,(H,16,17)/t7-,8+/m0/s1 |
InChI Key |
GKJIHIDMYKLTHW-JGVFFNPUSA-N |
Isomeric SMILES |
C1[C@@H]2CNC[C@H]1C3=CC4=C(C=C23)NC(=O)C=N4 |
Canonical SMILES |
C1C2CNCC1C3=CC4=C(C=C23)NC(=O)C=N4 |
Origin of Product |
United States |
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